1-CHLORONONAN-4-ONE
Overview
Description
1-CHLORONONAN-4-ONE is an organic compound with the molecular formula C9H17ClO It is a chlorinated ketone, specifically a nonanone derivative, where a chlorine atom is substituted at the first carbon and a ketone group is present at the fourth carbon
Preparation Methods
1-CHLORONONAN-4-ONE can be synthesized through several methods. One common synthetic route involves the chlorination of 4-nonanone. This process typically uses chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial production methods may involve more efficient and scalable processes. For instance, the use of continuous flow reactors can enhance the yield and purity of this compound by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
1-CHLORONONAN-4-ONE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-nonanone.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .
Scientific Research Applications
1-CHLORONONAN-4-ONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to evaluate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-CHLORONONAN-4-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or proteins, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-CHLORONONAN-4-ONE can be compared with other chlorinated ketones and nonanone derivatives:
1-Chloro-2-nonanone: Similar structure but with the chlorine atom at the second carbon.
4-Chloro-4-nonanone: Chlorine atom and ketone group at the same carbon, leading to distinct chemical properties.
Properties
CAS No. |
54131-57-6 |
---|---|
Molecular Formula |
C9H17ClO |
Molecular Weight |
176.68 g/mol |
IUPAC Name |
1-chlorononan-4-one |
InChI |
InChI=1S/C9H17ClO/c1-2-3-4-6-9(11)7-5-8-10/h2-8H2,1H3 |
InChI Key |
ZCTKTQUONMEFHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCCCl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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